molecular formula C21H14Cl2N2O3 B3735739 2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 5719-70-0

2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B3735739
CAS No.: 5719-70-0
M. Wt: 413.2 g/mol
InChI Key: OUMKHECKVUZXAS-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the condensation of 2,3-dichlorobenzoic acid with 2-(3-methoxyphenyl)-1,3-benzoxazole-5-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base.

Major Products

    Oxidation: Formation of 2,3-dichloro-N-[2-(3-hydroxyphenyl)-1,3-benzoxazol-5-yl]benzamide.

    Reduction: Formation of 2,3-dichloro-N-[2-(3-aminophenyl)-1,3-benzoxazol-5-yl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-N-[2-(3-hydroxyphenyl)-1,3-benzoxazol-5-yl]benzamide
  • 2,3-dichloro-N-[2-(3-aminophenyl)-1,3-benzoxazol-5-yl]benzamide
  • 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Uniqueness

2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

IUPAC Name

2,3-dichloro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-14-5-2-4-12(10-14)21-25-17-11-13(8-9-18(17)28-21)24-20(26)15-6-3-7-16(22)19(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMKHECKVUZXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362103
Record name ST51004665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5719-70-0
Record name ST51004665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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